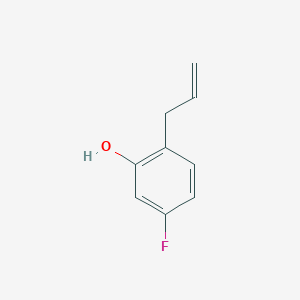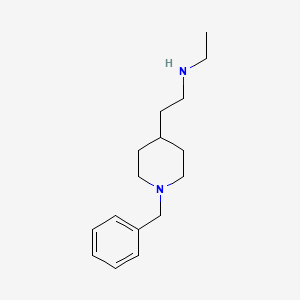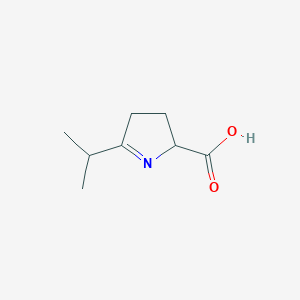
5-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a carboxylic acid group and an isopropyl substituent. It is used in various chemical and pharmaceutical applications due to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. For example, a manganese-catalyzed conversion of primary diols and amines can be used to produce pyrroles in the absence of organic solvents . This method is both selective and environmentally friendly, producing only water and molecular hydrogen as by-products.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and carboxamides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, forming N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as copper(II) and air for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides and sulfonyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylates, and pyrrole-2-carboxamides .
Scientific Research Applications
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler derivative of pyrrole with a carboxylic acid group.
1-Pyrroline-5-carboxylic acid: A cyclic imino acid involved in the metabolic interconversion of glutamic acid and proline.
4-Hydroxy-1-pyrroline-2-carboxylic acid: A derivative with a hydroxy group and a carboxylic acid group.
Uniqueness
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is unique due to its isopropyl substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
786602-80-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5,7H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
BIBGVGIOFORFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


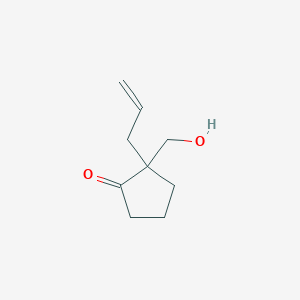
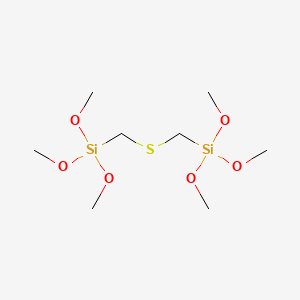
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
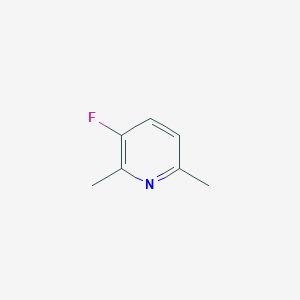
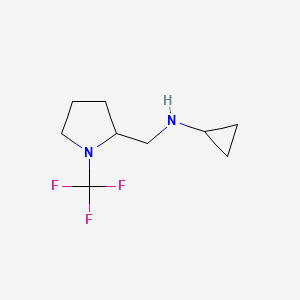
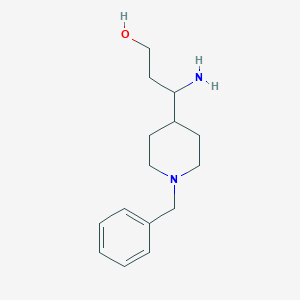
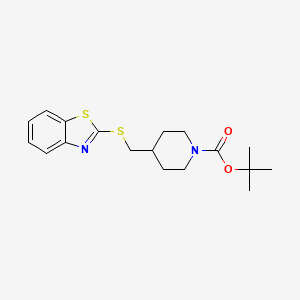
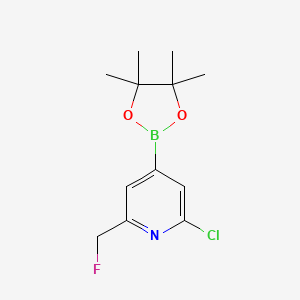
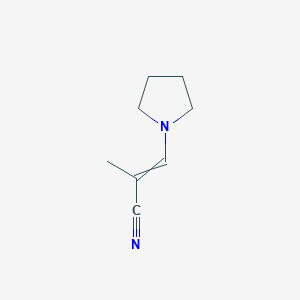
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
